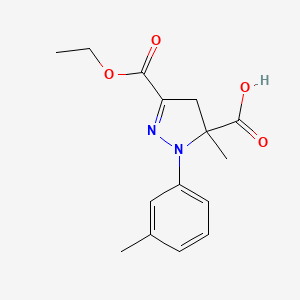

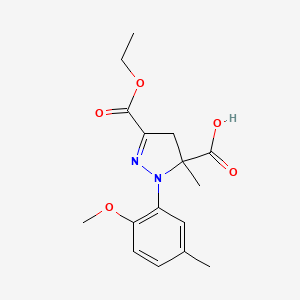

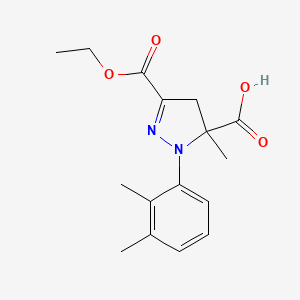

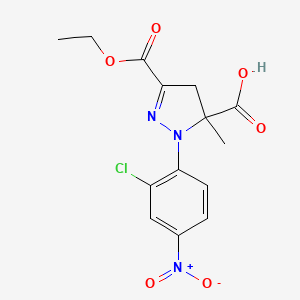

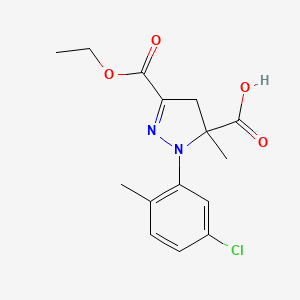

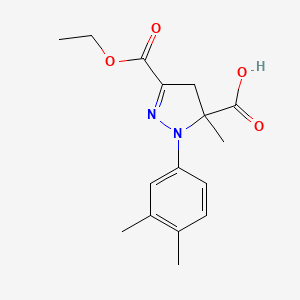

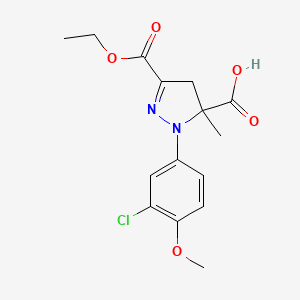

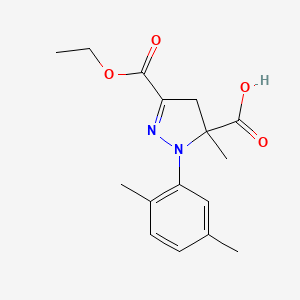

3-(Ethoxycarbonyl)-5-methyl-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. Mechanisms of the reactions may also be studied .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications

Medicinal Chemistry and Drug Design

Boronic acids and their esters, including this compound, have garnered attention in medicinal chemistry. Researchers explore their potential as drug candidates and drug delivery vehicles. However, it’s essential to note that these compounds are only marginally stable in water. The hydrolysis of some phenylboronic pinacol esters, including our compound of interest, occurs. The kinetics of hydrolysis depend on substituents in the aromatic ring, and the pH significantly influences the reaction rate. At physiological pH, hydrolysis accelerates, which impacts their pharmacological use .

Neutron Capture Therapy

Boron-carriers play a crucial role in neutron capture therapy (NCT), a cancer treatment method. In NCT, boron-containing compounds selectively accumulate in tumor cells. When exposed to thermal neutrons, the boron nucleus captures a neutron, leading to nuclear reactions that release high-energy particles, damaging nearby cancer cells. Our compound’s boron-containing moiety could be explored for its potential in NCT .

Organic Synthesis

Researchers utilize boronic acids and their derivatives in organic synthesis. These compounds participate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex organic molecules. Our compound could serve as a building block in such synthetic pathways, contributing to the creation of novel compounds .

Materials Science

Boronic acids find applications in materials science. They can be incorporated into polymers, coatings, and sensors. Our compound’s unique structure may impart specific properties to materials, such as enhanced solubility or reactivity. Researchers might explore its use in designing functional materials .

Analytical Chemistry

Boronic acids are valuable in analytical chemistry, particularly for detecting and quantifying sugars (glycans). They form reversible complexes with sugars, allowing selective recognition. Our compound could be employed in biosensors or chromatographic separations for glycan analysis .

Agrochemicals

The design of novel agrochemicals often involves boron-containing compounds. These compounds can influence plant growth, pest control, and disease resistance. Our compound’s structure might inspire the development of environmentally friendly pesticides or growth regulators .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-ethoxycarbonyl-3-methyl-2-(3-methylphenyl)-4H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-4-21-13(18)12-9-15(3,14(19)20)17(16-12)11-7-5-6-10(2)8-11/h5-8H,4,9H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQPAVQXCULMLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethoxycarbonyl)-5-methyl-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

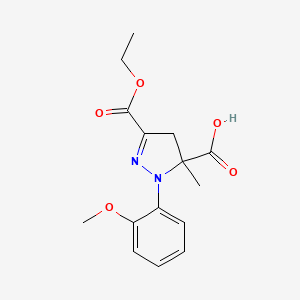

![3-(Ethoxycarbonyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345419.png)